2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide
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Overview
Description
2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide is an organic compound with the molecular formula C9H6BrClF3NO. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs . It is characterized by the presence of bromine, chlorine, and trifluoroethyl groups attached to a benzamide core, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and amidation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl derivatives, while nucleophilic substitution can produce various substituted benzamides.
Scientific Research Applications
2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs with potential antiviral, anti-inflammatory, and anticancer properties.
Agrochemicals: Used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Dyestuffs: Employed in the synthesis of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism by which 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide exerts its effects involves interactions with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit enzymes or receptors involved in disease pathways. The trifluoroethyl group enhances its binding affinity and metabolic stability, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloropyridine: Another halogenated aromatic compound used in similar applications.
5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)benzamide: A positional isomer with similar chemical properties.
Uniqueness
2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the trifluoroethyl group, makes it a versatile intermediate for synthesizing a wide range of compounds.
Properties
IUPAC Name |
2-bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClF3NO/c10-7-2-1-5(11)3-6(7)8(16)15-4-9(12,13)14/h1-3H,4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOOLRDUIWYBLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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